5-(1-Phenyl-5-tetrazolyl)-2-pyridin-4-yl-4-thiophen-2-ylpyrimidine
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Overview
Description
5-(1-phenyl-5-tetrazolyl)-2-pyridin-4-yl-4-thiophen-2-ylpyrimidine is an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis and Characterization
- Recent research focuses on the synthesis of novel derivatives of pyrimidine, which is a core structure in 5-(1-Phenyl-5-tetrazolyl)-2-pyridin-4-yl-4-thiophen-2-ylpyrimidine. These derivatives exhibit potential in areas like AIDS chemotherapy and antimicrobial activity (Ajani et al., 2019).
- Another study explored the synthesis of various derivatives of this compound, focusing on their characterization using different spectroscopic techniques, hinting at their potential for further pharmaceutical applications (Gewald et al., 1986).
Biological Activities
- A study demonstrated the potent anti-inflammatory and antioxidant activities of synthesized compounds related to this molecule, underscoring its potential therapeutic applications (Shehab et al., 2018).
- Another research highlighted the synthesis and antimicrobial activities of sulfur-containing hybrids of pyrazole-pyridine, related to the structure of interest. These compounds showed significant activity against several bacterial and fungal strains (Desai et al., 2022).
Applications in Nonlinear Optics
- A study investigated the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, closely related to the molecule of interest. This research is important for advancing applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Potential in Drug Discovery
- Several studies have synthesized and evaluated derivatives of this compound for their pharmacological potential, indicating its significance in drug discovery and development. These compounds have been investigated for activities like platelet aggregation inhibition and antimicrobial effects (Challa et al., 2014), (Kumar et al., 2014).
Properties
Molecular Formula |
C20H13N7S |
---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
5-(1-phenyltetrazol-5-yl)-2-pyridin-4-yl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C20H13N7S/c1-2-5-15(6-3-1)27-20(24-25-26-27)16-13-22-19(14-8-10-21-11-9-14)23-18(16)17-7-4-12-28-17/h1-13H |
InChI Key |
BCFFQUDODISUEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC=NC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC=NC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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